![molecular formula C10H9BrN2 B2569526 4-Bromo-2-(o-tolyl)-1H-imidazole CAS No. 1049117-87-4](/img/structure/B2569526.png)
4-Bromo-2-(o-tolyl)-1H-imidazole
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Description
4-Bromo-2-(o-tolyl)-1H-imidazole, also known as BTI, is a heterocyclic aromatic organic compound with a molecular formula of C9H7BrN2. It is a colorless, crystalline solid that is insoluble in water. BTI is a versatile organic compound with a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
- Application : 4-Bromo quinolines can be directly synthesized from ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. The cascade cyclization proceeds smoothly, yielding desired products with moderate to excellent yields and good functional group compatibility .
- Application : 4-Bromo quinolines, as key intermediates, can participate in coupling reactions or nucleophilic reactions, leading to diverse functionalized compounds. These derivatives find applications in coordination chemistry and ligand design .
- Application : Derivatives of 4-bromo-2,6-dimethylpyridine (obtained via homocoupling) have been investigated for their electrochemical properties. Understanding their behavior at specific positions can guide the design of viologen-based materials .
- Application : While not directly related to 4-bromo-ortho-tolylimidazole, understanding its synthesis and reactivity can inspire similar strategies for designing regioregular thiophene-based polymers with tailored properties .
- Application : Researchers can explore the use of 4-bromo quinolines as intermediates for developing novel pharmaceuticals or bioactive compounds .
Heterocycle Synthesis
Ligand Chemistry
Electrochemistry
Polymer Chemistry
Medicinal Chemistry
Materials Science
properties
IUPAC Name |
5-bromo-2-(2-methylphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJQKTZJMHSKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(o-tolyl)-1H-imidazole |
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